![molecular formula C6H2BrClFNO4S B1528881 2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride CAS No. 1354952-48-9](/img/structure/B1528881.png)
2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride
Overview
Description
2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C6H2BrClFNO4S . It is used as a reactant in the synthesis of N-fused tricyclic indoles, dimethylamine, and benzofuran .
Synthesis Analysis
The synthesis of compounds similar to 2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride often involves electrophilic aromatic substitution . This process is a two-step mechanism. In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . Other methods of synthesis could involve Friedel Crafts acylation followed by a Clemmensen Reduction .Molecular Structure Analysis
The molecular structure of 2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride is determined by its molecular formula, C6H2BrClFNO4S . The positions relative to the electron-withdrawing group are activated towards substitution . The order of reactivity is F > Cl > Br > I .Chemical Reactions Analysis
The chemical reactions involving 2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride are likely to be similar to those of other nitrobenzene derivatives. These reactions often involve electrophilic aromatic substitution . The intermediate shown for aromatic substitution no longer has an aromatic structure; rather, it is a cation with four π electrons delocalized over five carbon nuclei, the sixth carbon being saturated with sp3-hybrid bonds .Scientific Research Applications
Reactions at the Benzylic Position
The compound can be involved in reactions at the benzylic position . These reactions are crucial for synthesis problems and include free radical bromination of alkyl benzenes .
Multistep Synthesis
This compound can be used in multistep synthesis processes . For instance, it can be involved in nitration, conversion from the nitro group to an amine, and bromination .
Synthesis of N-fused Tricyclic Indoles
It can be used as a reactant in the synthesis of N-fused tricyclic indoles . These compounds have significant importance in medicinal chemistry due to their wide range of biological activities.
Synthesis of Dimethylamine
The compound can also be used in the synthesis of dimethylamine , a versatile intermediate in organic synthesis.
Synthesis of Benzofuran
Another potential application is in the synthesis of benzofuran , a heterocyclic compound that is a constituent of several volatile aromatic compounds.
6. Synthesis of [Cu (bipy) 2 Cl] (nbs) 4-Nitrobenzenesulfonyl chloride, a similar compound, has been used in the synthesis of [Cu (bipy) 2 Cl] (nbs) (bipy = 2,2′-bipyridine, nbs = 4-nitrobenzenesulfonate) . It’s plausible that 2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride could be used in a similar manner.
7. Synthesis of Hydroxylamines of Sulfadiazine and Sulfamethoxazole The compound could potentially be used in the synthesis of hydroxylamines of sulfadiazine and sulfamethoxazole . These are important antibiotics used in the treatment of a variety of bacterial infections.
Solution Phase Peptide Synthesis
It could also be used in solution phase peptide synthesis using N-nosyl-α-amino acids . This is a crucial process in the production of peptides, which have numerous applications in therapeutic drug development.
Mechanism of Action
Target of Action
The primary targets of 2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride are likely to be organic compounds containing reactive groups, such as amines or alcohols . These groups can react with the sulfonyl chloride group in the compound to form sulfonamides or sulfonate esters, respectively .
Mode of Action
The mode of action of 2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride involves the formation of a covalent bond with its target. The sulfonyl chloride group in the compound is highly reactive and can form a covalent bond with nucleophilic groups in the target molecule . This reaction results in the formation of a new compound and the release of a chloride ion .
Biochemical Pathways
For example, it could disrupt protein function by reacting with amino groups in proteins, or it could interfere with metabolic pathways by reacting with hydroxyl groups in metabolites .
Pharmacokinetics
The compound’s bioavailability would depend on factors such as its solubility, its stability in the gastrointestinal tract, and its ability to cross biological membranes .
Result of Action
The molecular and cellular effects of 2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride would depend on the specific targets it reacts with. For example, if the compound reacts with a protein, it could potentially alter the protein’s function, leading to changes in cellular processes .
Action Environment
Environmental factors could influence the action, efficacy, and stability of 2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride. For example, the compound’s reactivity could be affected by factors such as pH and temperature. Additionally, the presence of other reactive substances could compete with the compound’s targets, potentially affecting its efficacy .
properties
IUPAC Name |
2-bromo-4-fluoro-5-nitrobenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFNO4S/c7-3-1-4(9)5(10(11)12)2-6(3)15(8,13)14/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNKSIIVJIIPLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)Cl)Br)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.